L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine
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Overview
Description
L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine is a peptide composed of five amino acids: L-threonine, L-glutamine, L-isoleucine, L-methionine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-isoleucine, L-methionine, and L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents such as DIC and HOBt are used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular pathways and processes. The peptide’s structure allows it to bind to target molecules with high specificity, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Threonyl-L-glutaminyl-L-isoleucyl-L-methionyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
823233-15-4 |
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Molecular Formula |
C29H46N6O8S |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H46N6O8S/c1-5-16(2)24(35-26(39)19(11-12-22(30)37)32-27(40)23(31)17(3)36)28(41)33-20(13-14-44-4)25(38)34-21(29(42)43)15-18-9-7-6-8-10-18/h6-10,16-17,19-21,23-24,36H,5,11-15,31H2,1-4H3,(H2,30,37)(H,32,40)(H,33,41)(H,34,38)(H,35,39)(H,42,43)/t16-,17+,19-,20-,21-,23-,24-/m0/s1 |
InChI Key |
FIKBGCAGECVRAQ-GBXUYVKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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